Hydrogen Bond Donor Count Differentiation: 2-Methylbenzimidazole vs. 2-Des-Methyl Analog Dictates Solubility and Permeability Profile
The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the 2-methyl substitution on the benzimidazole ring, which eliminates the NH donor present in the 2-des-methyl analog (CAS 2034514-18-4, HBD = 1). This structural feature reduces the topological polar surface area (TPSA) to 51.3 Ų and lowers the XLogP3-AA to 2.2, compared to the expected higher TPSA and lower logP of the des-methyl analog [1]. In drug discovery, an HBD count of 0 and a TPSA < 60 Ų are associated with improved passive membrane permeability and blood-brain barrier penetration potential, making the target compound fundamentally distinct from its des-methyl congener for CNS or intracellular target applications [2].
| Evidence Dimension | Hydrogen Bond Donor Count and Physicochemical Properties |
|---|---|
| Target Compound Data | HBD = 0; TPSA = 51.3 Ų; XLogP3-AA = 2.2; MW = 295.34 g/mol |
| Comparator Or Baseline | 2-Des-methyl analog (CAS 2034514-18-4): HBD = 1 (estimated); TPSA > 55 Ų (estimated); XLogP3-AA < 2.0 (estimated) |
| Quantified Difference | ΔHBD = 1; ΔTPSA ≈ -4 to -8 Ų; ΔXLogP3-AA ≈ +0.2 to +0.5 |
| Conditions | Computed properties from PubChem (target) vs. structural estimation for comparator; no experimental logP/logD data available |
Why This Matters
The absence of a hydrogen bond donor in the target compound predicts superior passive membrane permeability compared to the des-methyl analog, a critical parameter for cellular assay performance and potential CNS drug discovery programs.
- [1] PubChem Compound Summary for CID 121021854, furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone. National Center for Biotechnology Information, 2026. View Source
- [2] Lipinski, C.A. et al. 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
